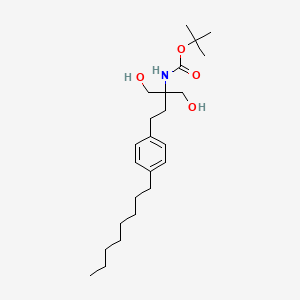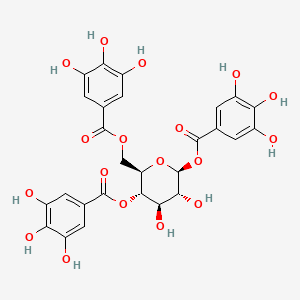![molecular formula C10H14ClN3O B13404010 [1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B13404010.png)
[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol: is a chemical compound with the molecular formula C10H14ClN3O and a molecular weight of 227.69 g/mol . This compound features a piperidine ring substituted with a chloropyrimidine group and a hydroxymethyl group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol typically involves the reaction of 2-chloropyrimidine with piperidine derivatives under controlled conditions. The reaction may be catalyzed by bases or acids, depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxymethyl group in (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It is investigated for its activity against various biological targets, including enzymes and receptors .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other industrial products .
Mecanismo De Acción
The mechanism of action of (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. The chloropyrimidine group can bind to active sites of enzymes or receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
- (1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-yl)methanol
- (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol hydrochloride
- (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol acetate
Uniqueness: Compared to its analogs, (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol exhibits unique reactivity due to the presence of both the chloropyrimidine and hydroxymethyl groups. This dual functionality allows for diverse chemical transformations and applications .
Propiedades
Fórmula molecular |
C10H14ClN3O |
|---|---|
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
[1-(2-chloropyrimidin-4-yl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C10H14ClN3O/c11-10-12-4-3-9(13-10)14-5-1-2-8(6-14)7-15/h3-4,8,15H,1-2,5-7H2 |
Clave InChI |
CVWIFJDOCGAVOV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=NC(=NC=C2)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


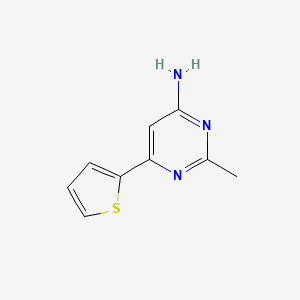
![(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride](/img/structure/B13403940.png)
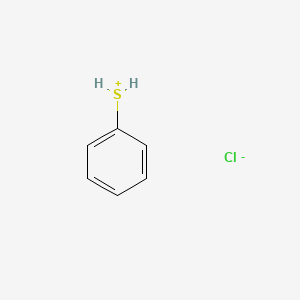
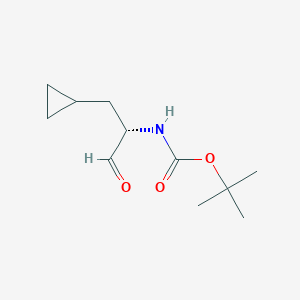
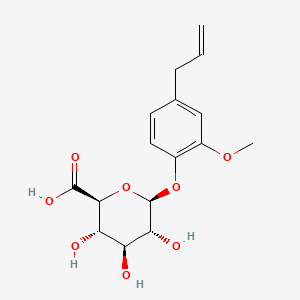
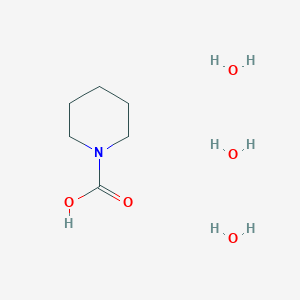
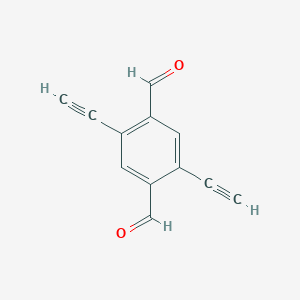
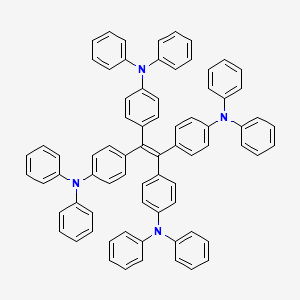
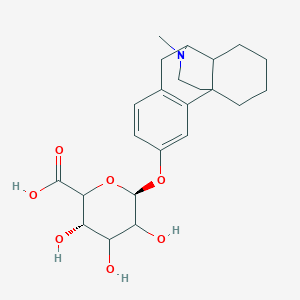
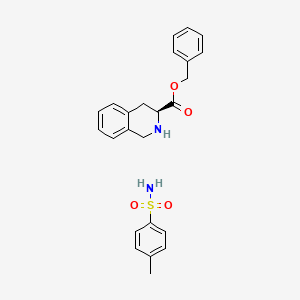
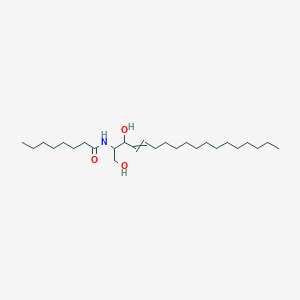
![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid pinacol ester](/img/structure/B13403996.png)
